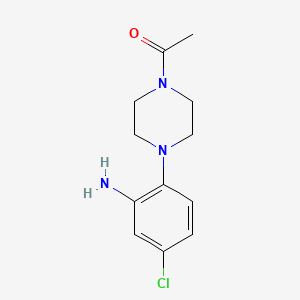

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline

説明

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline is an organic compound characterized by the presence of a piperazine ring substituted with an acetyl group and a chloroaniline moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitro group (if present) on the chloroaniline moiety, converting it to an amine.

Substitution: The chloro group on the aniline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline is primarily explored for its pharmaceutical potential . Research indicates its efficacy as:

- Antimicrobial Agent : In vitro studies have shown significant antimicrobial activity against various pathogens, comparable to standard antibiotics such as ciprofloxacin and fluconazole .

- Anticancer Agent : The compound has demonstrated moderate activity against cancer cell lines in MTT assays, indicating potential as an anticancer drug. However, its effectiveness is generally lower than established chemotherapeutic agents like 5-fluorouracil .

Biological Research

The compound is also used as a probe in biological studies to understand various mechanisms:

- Mechanism of Action : It interacts with specific molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, it may act as an inhibitor of the PD-1/PD-L1 pathway, which is crucial for tumor immunotherapy.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals and materials. Its applications include:

- Production of Dyes and Pigments : The compound is utilized in creating various dyes and pigments due to its chemical properties.

- Development of Advanced Materials : It plays a role in synthesizing polymers and nanomaterials that require specific functional characteristics.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Activity

A study synthesized derivatives of this compound and evaluated their antimicrobial properties using the tube dilution technique. Results indicated that specific derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting potential for developing new antibiotics .

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of this compound involved testing against several cancer cell lines. The findings revealed that while some derivatives showed promising results, they were less effective than established treatments. This study emphasizes the need for further modification to enhance efficacy .

Summary of Biological Activities

作用機序

The mechanism of action of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl-piperazine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The chloroaniline group enhances binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

類似化合物との比較

- 2-(4-Acetyl-piperazin-1-yl)-5-fluoroaniline

- 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

- 2-(4-Acetyl-piperazin-1-yl)-5-bromoaniline

Comparison:

- 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline vs. 2-(4-Acetyl-piperazin-1-yl)-5-fluoroaniline: The chloro derivative generally exhibits higher reactivity in nucleophilic substitution reactions compared to the fluoro derivative.

- This compound vs. 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline: The position of the chloro group affects the compound’s electronic properties and reactivity, with the 5-chloro derivative being more reactive in certain substitution reactions.

- This compound vs. 2-(4-Acetyl-piperazin-1-yl)-5-bromoaniline: The bromo derivative is generally more reactive in oxidative addition reactions due to the larger atomic radius of bromine compared to chlorine.

生物活性

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline is a chemical compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₂H₁₆ClN₃O

Molecular Weight: 253.73 g/mol

The compound features a piperazine ring substituted with an acetyl group and a chloroaniline moiety. This unique arrangement is believed to contribute to its biological activities by enhancing binding affinities to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in critical biological pathways. Notably, it has shown potential as an inhibitor in tumor immunotherapy by targeting the PD-1/PD-L1 pathway, which plays a significant role in immune regulation against tumors. The structural components of the compound facilitate its binding to these targets, thus modulating immune responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Molecular docking studies suggest that it can effectively bind to PD-L1, indicating its potential as a small molecule inhibitor in cancer therapies.

Case Study: In a study focusing on novel PD-1/PD-L1 inhibitors, the compound was evaluated alongside other candidates for its ability to inhibit tumor growth in vitro. Results demonstrated significant inhibition of cancer cell proliferation compared to control groups .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays have shown that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could be effective against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | S. aureus | 32 | Moderate |

| This compound | E. coli | 64 | Moderate |

| Norfloxacin | S. aureus | 16 | High |

| Ciprofloxacin | E. coli | 32 | High |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-chloroaniline with piperazine derivatives followed by acetylation. A common synthetic route includes:

-

Formation of Piperazine Derivative:

- Reacting piperazine with chloroacetyl chloride.

-

Acetylation:

- Treating the resulting piperazine derivative with acetic anhydride or acetyl chloride.

-

Purification:

- The final product is purified through recrystallization or chromatography.

Research Findings

Recent studies have focused on elucidating the full pharmacological profile of this compound. Key findings include:

- Binding Affinity: Molecular docking studies indicate high binding affinity for PD-L1, suggesting its role as an immunotherapeutic agent.

- Antimicrobial Efficacy: In vitro studies show significant antimicrobial activity against various bacterial strains, indicating potential for development as an antibacterial agent .

特性

IUPAC Name |

1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13)8-11(12)14/h2-3,8H,4-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFNHTWMOBWCNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409429 | |

| Record name | 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890091-78-8 | |

| Record name | 1-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。